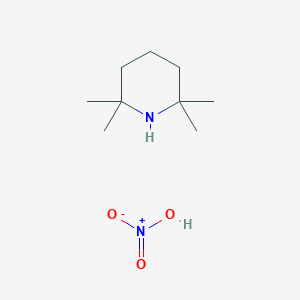

Nitric acid;2,2,6,6-tetramethylpiperidine

Beschreibung

Nitric acid;2,2,6,6-tetramethylpiperidine is an organic compound belonging to the amine class. It is a colorless liquid with a “fishy” amine-like odor. This compound is used in chemistry as a hindered base, which means it is a base that is sterically hindered and less nucleophilic compared to other amines .

Eigenschaften

CAS-Nummer |

921931-23-9 |

|---|---|

Molekularformel |

C9H20N2O3 |

Molekulargewicht |

204.27 g/mol |

IUPAC-Name |

nitric acid;2,2,6,6-tetramethylpiperidine |

InChI |

InChI=1S/C9H19N.HNO3/c1-8(2)6-5-7-9(3,4)10-8;2-1(3)4/h10H,5-7H2,1-4H3;(H,2,3,4) |

InChI-Schlüssel |

AADAORMLNFRBHJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCC(N1)(C)C)C.[N+](=O)(O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Several synthetic routes have been reported for the preparation of 2,2,6,6-tetramethylpiperidine. One common method involves the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method involves the dehydration of tetraalkylpyridines using metal oxide catalysts .

Industrial Production Methods: In industrial settings, 2,2,6,6-tetramethylpiperidine is often synthesized via the dehydration of tetraalkylpyridines. This process involves subjecting the compound to dehydration either as an aqueous solution or suspension, or as an atomized melt in conjunction with water vapor at temperatures above 150°C using a metal oxide or semimetal oxide catalyst .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,6,6-tetramethylpiperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a hindered base in deprotonation reactions and the formation of lithium tetramethylpiperidide complexes .

Common Reagents and Conditions: In oxidation reactions, 2,2,6,6-tetramethylpiperidine can be converted to its radical species, 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), which is used as a catalyst in selective oxidation processes . Common reagents used in these reactions include sodium hypochlorite, periodic acid, and iodosylbenzene .

Major Products Formed: The major products formed from the reactions of 2,2,6,6-tetramethylpiperidine include lithium tetramethylpiperidide and TEMPO. These products are valuable in various chemical processes, including selective oxidation and metalation reactions .

Wissenschaftliche Forschungsanwendungen

2,2,6,6-tetramethylpiperidine has a wide range of scientific research applications. In chemistry, it is used as a hindered base for deprotonation reactions and the formation of metallo-amide bases . In biology, its derivatives, such as TEMPO, are used as antioxidants and in the synthesis of organic compounds . In medicine, it is used in the preparation of hibarimicinone and other pharmaceutical compounds . In industry, it is used as a precursor for hindered amine light stabilizers, which protect polymers from degradation caused by ultraviolet light .

Wirkmechanismus

The mechanism of action of 2,2,6,6-tetramethylpiperidine involves its role as a hindered base. Its sterically hindered nitrogen atom reduces its nucleophilicity, making it a less reactive base compared to other amines . This property allows it to selectively deprotonate substrates and form stable complexes with metal ions . The radical species TEMPO, derived from 2,2,6,6-tetramethylpiperidine, exerts its effects by catalyzing selective oxidation reactions through the formation of a 2-center 3-electron N-O bond .

Vergleich Mit ähnlichen Verbindungen

2,2,6,6-tetramethylpiperidine is unique due to its sterically hindered nitrogen atom, which imparts significant chemical stability and reduces its reactivity. Similar compounds include 2,6-dimethylpiperidine and pempidine, which also belong to the piperidine family but have different steric and electronic properties . Another related compound is N,N-diisopropylethylamine, which is also a non-nucleophilic base but lacks the steric hindrance of 2,2,6,6-tetramethylpiperidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.